The synthesis of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride can be achieved through several methods. A common synthetic route involves the reaction of 1-cyano-(4-methoxyphenyl)methylcyclohexanol with a Co-NiO dual catalyst in an organic solvent at room temperature. This method highlights the importance of catalyst selection for optimizing yield and reaction efficiency.
Key Parameters:
Another method involves the reduction of appropriate precursors using reagents such as Raney nickel or borohydride, which facilitate the conversion of cyano groups to amines, essential for forming the final product .
The molecular structure of 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride features:
The InChI key for this compound is NTKXIDDUCSFBBF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The compound's stereochemistry is significant, as it can influence its pharmacological properties and interactions with receptors .
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride participates in various chemical reactions:
Common reagents used include hydrogen gas and catalysts like Raney nickel or borohydride, which facilitate these transformations under mild conditions .
The mechanism of action for 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride is primarily linked to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to venlafaxine. It is believed to exert its effects by:
Studies indicate that varying dosages can significantly impact its efficacy and safety profile, with higher doses potentially leading to adverse effects .
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride finds applications primarily in pharmaceutical research and development:
Its structural similarities to venlafaxine make it an important compound for understanding drug interactions and developing new therapeutic agents .
The compound emerged in the late 20th century during antidepressant development. Early synthetic routes for Venlafaxine (first synthesized by Yardley and colleagues in the 1980s) revealed this molecule as a critical intermediate. Initial methods suffered from low yields and expensive catalysts (e.g., platinum group metals), driving research into optimized syntheses. A breakthrough came with the adoption of dual-function catalysts and reductive amination strategies. For example, Chinese patents (CN104177268A, CN104326927A) disclosed efficient routes using Raney nickel or platinum oxide under hydrogen pressure, achieving yields exceeding 85% while eliminating costly reagents [1] [5]. Concurrently, analytical advancements (e.g., quantitative NMR) enabled precise certification of the compound as a pharmaceutical reference material, formalizing its role in quality control [3].
Structurally, this compound serves as the N-desmethyl precursor to Venlafaxine, a first-line serotonin-norepinephrine reuptake inhibitor. Key molecular features are compared below:
Table 1: Structural and Functional Comparison with Venlafaxine
Feature | 1-(2-Amino...Hydrochloride | Venlafaxine |
---|---|---|
IUPAC Name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride | 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride |
Amine Group | Primary amine (-NH₂) | Tertiary amine (-N(CH₃)₂) |
Molecular Weight | 285.81 g/mol | 313.87 g/mol |
Pharmacological Role | Venlafaxine metabolite & synthetic intermediate | Active Serotonin-Norepinephrine Reuptake Inhibitor |
The primary amine group enables salt formation (e.g., hydrochloride) and facilitates N-alkylation to introduce dimethyl groups, completing Venlafaxine’s structure . The cyclohexanol group enhances lipid solubility, potentially aiding blood-brain barrier penetration. The 4-methoxyphenyl moiety mimics neurotransmitters like serotonin, allowing competitive binding at synaptic transporters. Protonation of the amine at physiological pH enhances affinity for monoamine transporters, a mechanism shared with approved serotonin-norepinephrine reuptake inhibitors [3] .
This compound is indispensable in Venlafaxine manufacturing. Industrial synthesis typically involves two stages:
4-Methoxyphenylacetonitrile undergoes nucleophilic addition to cyclohexanone under phase-transfer catalysis (tetrabutylammonium bromide) in methanol-water. Sodium hydroxide deprotonates the nitrile, generating a carbanion that attacks the carbonyl, yielding 1-(cyano-(4-methoxyphenyl)methyl)cyclohexanol (96% yield) [4]:$$\ce{4-CH3OC6H4CH2CN + \chemfig{6(------)}O ->[NaOH][TBA^+ Br^-] 4-CH3OC6H4C(CN)(OH)-6(------)}$$
The nitrile group is reduced using catalytic hydrogenation. Modern plants employ:
Table 2: Industrial Reduction Methods Comparison
Parameter | Raney Nickel Method | Platinum Oxide Method |
---|---|---|
Catalyst Loading | 5–10% (w/w) | 0.5–2% (w/w) |
Pressure/Temp | 3–5 atm H₂ / 50–80°C | 1–3 atm H₂ / 25–40°C |
Solvent | Ethanol | Acetic acid |
Yield | 85–90% | 88–93% |
By-products | <2% over-reduced amines | <1% dehalogenated species |
Post-reduction, the amine is crystallized as hydrochloride from acetone/ethyl acetate, yielding pharmaceutical-grade solid (>98% purity by HPLC) [1] [5].
Beyond synthesis, this compound is a certified reference material (TraceCERT®) for quantifying Venlafaxine impurities. It is designated "Venlafaxine impurity C" in pharmacopeias, requiring rigorous characterization via qNMR to ensure batch consistency in drug manufacturing [3] . Its status as the active metabolite O-desmethylvenlafaxine further underscores its biochemical relevance in antidepressant efficacy studies [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7